molecular formula C14H16FNO B249542 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine

Cat. No. B249542
M. Wt: 233.28 g/mol
InChI Key: SUDDNMQDJPYQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine, commonly known as FMA or 4-Fluoromethamphetamine, is a synthetic compound that belongs to the class of amphetamine derivatives. FMA has been found to have stimulant and entactogenic effects, similar to other amphetamine compounds, and has gained interest in the scientific community for its potential applications in research.

Mechanism of Action

FMA works by binding to and inhibiting the reuptake transporters for dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This, in turn, leads to the stimulant and entactogenic effects of the compound.
Biochemical and Physiological Effects:
FMA has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. FMA has also been found to cause changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using FMA in lab experiments is its ability to selectively release dopamine, norepinephrine, and serotonin, making it a valuable tool for studying the effects of these neurotransmitters on behavior and cognition. However, FMA also has potential limitations, including its potential for abuse and its potential to cause adverse effects on the cardiovascular system.

Future Directions

Future research on FMA could focus on its potential applications in the treatment of neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further studies could investigate the long-term effects of FMA use on the brain and body. Finally, research could also explore the potential for developing safer and more effective derivatives of FMA for use in scientific research.

Synthesis Methods

FMA can be synthesized through various methods, including the reductive amination of 4-fluoro-2-nitrophenylpropan-1-one with 2-propanamine followed by reduction with sodium borohydride. Another method involves the reaction of 4-fluoro-2-nitrophenylpropan-1-one with hydroxylamine hydrochloride followed by reduction with sodium borohydride.

Scientific Research Applications

FMA has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and entactogenic effects.

properties

Product Name

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16FNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3

InChI Key

SUDDNMQDJPYQQY-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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